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Compound of Interest

Compound Name: N-Isobutylformamide

Cat. No.: B3055034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Isobutylformamide (CAS No: 6281-96-5), a valuable building block in organic synthesis and

pharmaceutical development.[1][2] This document details expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for N-Isobutylformamide
based on its chemical structure and data from related compounds. These values serve as a

reference for the identification and characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data (Expected Values)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (Formyl-H) ~8.0 - 8.2 Singlet (s) -

H-2 (N-CH₂) ~3.0 - 3.2 Triplet (t) ~6-7

H-3 (CH) ~1.7 - 1.9 Multiplet (m) -

H-4 (NH) ~5.5 - 6.5 Broad Singlet (br s) -

H-5 (CH₃) ~0.9 - 1.0 Doublet (d) ~6-7

Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
Carbon Chemical Shift (δ, ppm)

C-1 (C=O) ~160 - 165

C-2 (N-CH₂) ~45 - 50

C-3 (CH) ~28 - 32

C-4 (CH₃) ~19 - 22

Table 3: IR Spectroscopic Data (Expected Absorptions)
Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3300 - 3500 Medium

C-H Stretch (Alkyl) 2850 - 2960 Strong

C=O Stretch (Amide I) 1630 - 1690 Strong

N-H Bend (Amide II) 1510 - 1570 Medium

Table 4: Mass Spectrometry Data (Expected Fragments)
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m/z Proposed Fragment

101 [M]⁺ (Molecular Ion)

58 [CH₃CH(CH₃)CH₂NH]⁺

44 [H₂N=CHOH]⁺

43 [CH(CH₃)₂]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of N-Isobutylformamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry

5 mm NMR tube.

Ensure the final sample height in the tube is approximately 4-5 cm.

2. ¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Solvent: CDCl₃ (referenced to δ 7.26 ppm) or other appropriate deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
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Acquisition Parameters:

Spectral Width: ~12-16 ppm

Acquisition Time: ~2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16 (adjust for desired signal-to-noise)

Temperature: 298 K

3. ¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher frequency for ¹³C NMR.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Solvent: CDCl₃ (referenced to δ 77.16 ppm) or other appropriate deuterated solvent.

Acquisition Parameters:

Spectral Width: ~200-240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

Number of Scans: 128 or more (adjust for desired signal-to-noise)

Temperature: 298 K

Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):

Place one to two drops of neat N-Isobutylformamide onto the center of a clean, dry salt

plate (e.g., NaCl or KBr).
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Carefully place a second salt plate on top, spreading the liquid into a thin film.

Mount the salt plates in the spectrometer's sample holder.

2. Attenuated Total Reflectance (ATR) Method:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Apply a small drop of N-Isobutylformamide directly onto the crystal surface.

Acquire the spectrum.

3. Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty sample compartment (or clean ATR crystal)

should be collected prior to the sample scan.

Mass Spectrometry (MS)
1. Sample Introduction:

For a pure sample, direct infusion via a syringe pump or introduction via a heated probe can

be used.

For mixtures, separation by Gas Chromatography (GC) prior to MS analysis is

recommended.

2. Ionization (Electron Ionization - EI):

Ionization Energy: 70 eV.
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The sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.

3. Mass Analysis:

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g.,

m/z 30-200).

Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of N-
Isobutylformamide.
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Caption: General workflow for spectroscopic analysis of a chemical sample.
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N-Isobutylformamide Structure

Expected Spectroscopic Signals

¹H NMR
- Formyl-H (~8.1 ppm)

- N-CH₂ (~3.1 ppm)
- CH (~1.8 ppm)
- NH (~6.0 ppm)
- CH₃ (~0.9 ppm)

¹³C NMR
- C=O (~162 ppm)
- N-CH₂ (~48 ppm)

- CH (~30 ppm)
- CH₃ (~20 ppm)

IR
- N-H (~3400 cm⁻¹)
- C=O (~1660 cm⁻¹)

- N-H bend (~1540 cm⁻¹)

MS
- [M]⁺ (m/z 101)

- Fragments (m/z 58, 44, 43)

Click to download full resolution via product page

Caption: Correlation of N-Isobutylformamide's structure with its expected spectroscopic

signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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